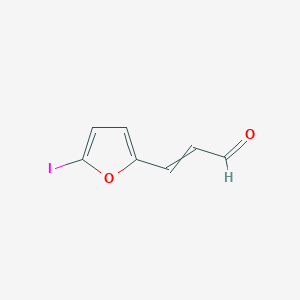
3-(5-Iodofuran-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Iodofuran-2-yl)prop-2-enal is an organic compound characterized by the presence of an iodinated furan ring attached to a prop-2-enal moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 3-(5-Iodofuran-2-yl)prop-2-enal typically involves the iodination of a furan derivative followed by the formation of the prop-2-enal group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the furan ring. The resulting iodinated furan can then be subjected to a series of reactions to form the prop-2-enal moiety .
Chemical Reactions Analysis
3-(5-Iodofuran-2-yl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include Grignard reagents, hydrides, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(5-Iodofuran-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Iodofuran-2-yl)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
- 3-(5-Iodofuran-2-yl)prop-2-enone
- 3-(5-Bromofuran-2-yl)prop-2-enal
- 3-(5-Chlorofuran-2-yl)prop-2-enal
Properties
CAS No. |
63583-37-9 |
|---|---|
Molecular Formula |
C7H5IO2 |
Molecular Weight |
248.02 g/mol |
IUPAC Name |
3-(5-iodofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5IO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H |
InChI Key |
QMKLMNVQXKVPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)I)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
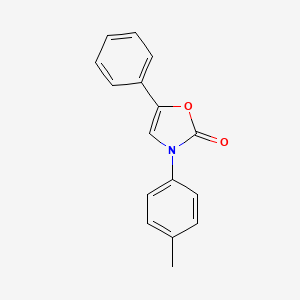
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)
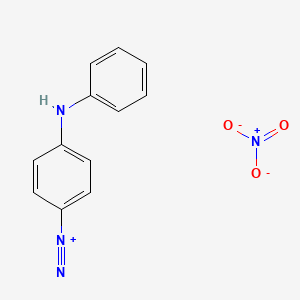
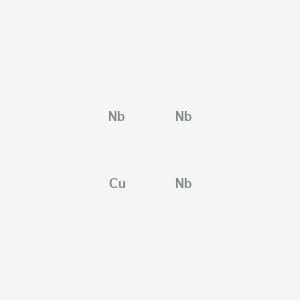
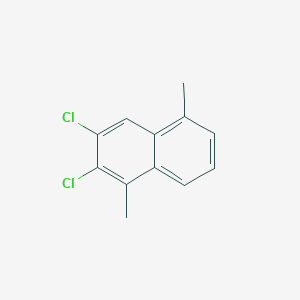
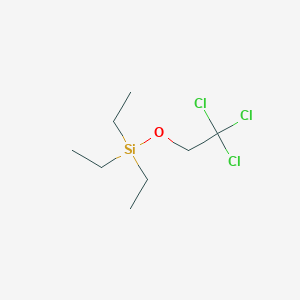
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)

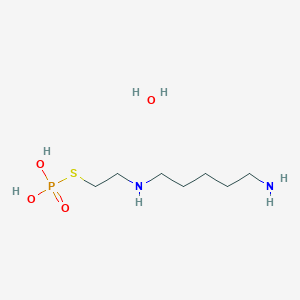
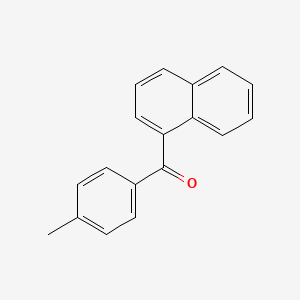
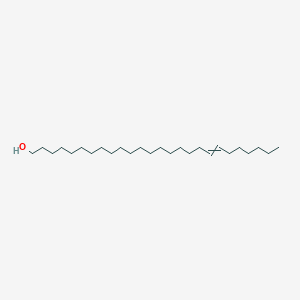
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
